molecular formula C33H31ClF3NO3 B7884259 GW3965 CAS No. 475207-20-6

GW3965

Katalognummer: B7884259
CAS-Nummer: 475207-20-6
Molekulargewicht: 582.0 g/mol
InChI-Schlüssel: NAXSRXHZFIBFMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GW3965 is an organic compound belonging to the class of diphenylmethanes. This compound is known for its complex structure, which includes a trifluoromethylbenzyl group, a diphenylethyl group, and a phenylacetic acid moiety. It is often referred to in scientific literature for its role as a liver X receptor (LXR) agonist .

Vorbereitungsmethoden

The synthesis of GW3965 involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The synthetic route includes:

Analyse Chemischer Reaktionen

GW3965 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

GW3965 has several scientific research applications:

Wirkmechanismus

The compound acts as a selective, orally active non-steroidal agonist for liver X receptors (LXR). In cell-based reporter gene assays, it functions as a full agonist of human LXR α and LXR β, with effective concentration (EC50) values of 190 nM and 30 nM, respectively. It up-regulates the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, leading to increased levels of high-density lipoprotein (HDL) in the bloodstream. This mechanism is crucial for its antiatherogenic activity, as it helps in the removal of cholesterol from cells .

Vergleich Mit ähnlichen Verbindungen

GW3965 is unique due to its specific structure and potent activity as an LXR agonist. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological effects.

Biologische Aktivität

GW3965 is a selective, orally active agonist for the liver X receptor (LXR), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential therapeutic implications based on diverse research findings.

This compound functions primarily as an LXR agonist, activating both LXRα and LXRβ subtypes. The activation of these receptors leads to the modulation of various genes involved in cholesterol and fatty acid metabolism. Specifically, this compound has been shown to:

  • Upregulate ABCA1 : This transporter is critical for cholesterol efflux and high-density lipoprotein (HDL) formation, contributing to its antiatherogenic properties .
  • Alter Lipid Composition : this compound treatment has been associated with changes in lipid profiles in various tissues, including decreased levels of free fatty acids and increased lysophosphatidylcholine and cholesterol esters in neuronal tissues .

Effects on Lipid Metabolism

This compound has demonstrated significant effects on lipid metabolism across different studies. Below are key findings:

  • Adipose Tissue Modulation :
    • In ob/ob mice, this compound treatment resulted in a shift in fat distribution from visceral (VS) to subcutaneous (SC) adipose tissue. This was accompanied by decreased immune cell infiltration and reduced expression of pro-inflammatory markers in adipose tissue .
    • This compound treatment increased lipolysis markers in VS fat while decreasing them in SC fat, indicating differential regulation based on fat depot location .
  • Neuronal Lipid Homeostasis :
    • In dorsal root ganglia (DRG) neurons, this compound decreased levels of free fatty acids, suggesting a shift towards lipid storage and maintenance of lipid homeostasis .
  • Anti-inflammatory Effects :
    • This compound has been shown to exert anti-inflammatory effects through the modulation of lipid profiles and inflammatory markers, particularly in macrophages where it inhibited pro-inflammatory responses .

Table 1: Summary of Key Research Findings on this compound

StudyModelKey Findings
ob/ob MiceReduced visceral fat accumulation; altered adipose tissue immune cell composition; decreased pro-inflammatory markers.
WD-fed MiceDecreased free fatty acids; increased lysophosphatidylcholine; modulation of neuronal lipid profiles.
TBI ModelSuppressed axonal damage; reduced Aβ levels post-injury; improved recovery metrics.
Macrophage ModelInhibited inflammatory cytokine production; altered lipid metabolism in macrophages.

Case Study: Neuroprotective Effects

In a study examining traumatic brain injury (TBI), this compound treatment improved recovery metrics and suppressed axonal damage in both wild-type and ApoE−/− mice. Notably, it significantly reduced levels of amyloid-beta peptides associated with neurodegeneration . These findings highlight the potential neuroprotective effects of this compound through LXR activation.

Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

  • Cardiovascular Health : By promoting HDL formation and reducing visceral fat accumulation, this compound may be beneficial in managing conditions related to dyslipidemia and atherosclerosis.
  • Neurodegenerative Disorders : The compound's ability to modulate lipid homeostasis and reduce neuroinflammation positions it as a potential candidate for treating neurodegenerative diseases.
  • Metabolic Disorders : Given its role in improving glucose tolerance and insulin sensitivity, this compound could be explored for its effects on obesity-related metabolic syndromes .

Eigenschaften

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961002
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405911-09-3
Record name 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405911-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 3965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-3965
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-3965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW3965
Reactant of Route 2
GW3965
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
GW3965
Reactant of Route 4
Reactant of Route 4
GW3965
Reactant of Route 5
GW3965
Reactant of Route 6
Reactant of Route 6
GW3965

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.